Corn syrup

Content Navigation

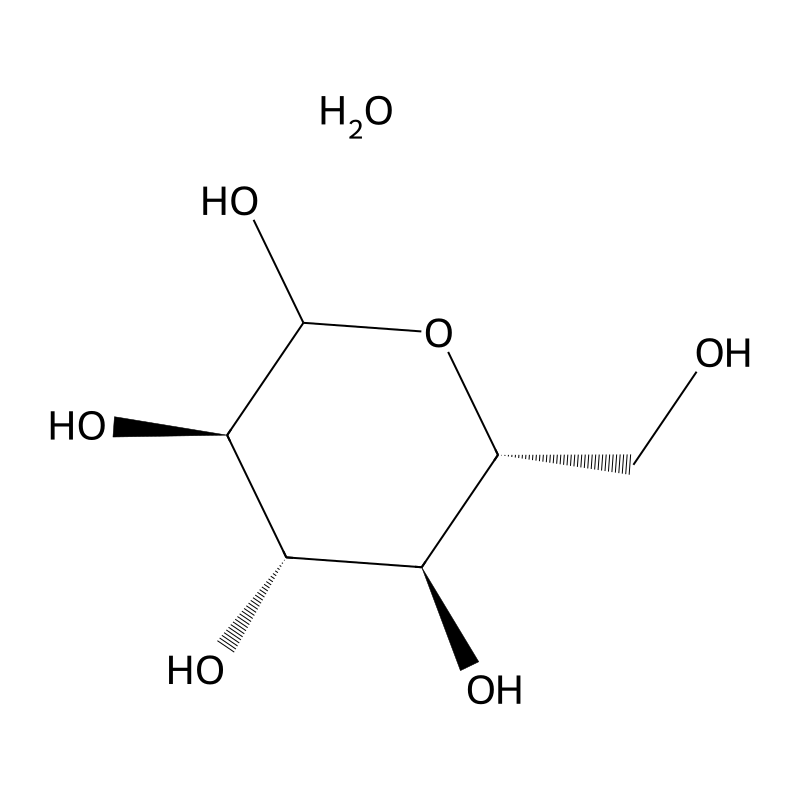

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Modeling geological processes:

Researchers have used corn syrup as an analogue for Earth's mantle in studying plate tectonics. The slow-moving, viscous nature of corn syrup mimics the movement of the mantle, which convects and carries tectonic plates. By studying how corn syrup deforms under stress in a controlled environment, scientists can gain insights into how tectonic plates move and interact over vast geological timescales [].

Developing bioplastics:

Bioplastics are a promising alternative to traditional petroleum-based plastics. Some research explores using corn syrup as a raw material for producing bioplastics. By fermenting corn syrup with microorganisms, scientists can create biopolymers that are biodegradable and have potential applications in packaging and other sectors [].

Fermentation studies:

Corn syrup, with its high sugar content, serves as a readily available carbon source for microorganisms in fermentation processes. Researchers use corn syrup in fermentation studies to investigate the production of various biofuels, including ethanol and lactic acid. By understanding how different microorganisms utilize corn syrup and optimize fermentation conditions, scientists can improve the efficiency and sustainability of biofuel production [].

Food science research:

Corn syrup, with its unique properties like sweetness, solubility, and texture modification, is a valuable tool in food science research. Scientists use corn syrup to investigate various aspects of food processing and product development. For instance, studies might explore how corn syrup affects dough formation in baking or how it interacts with other ingredients to influence taste and texture in processed foods [].

Corn syrup is a viscous sweet syrup derived from the hydrolysis of corn starch, primarily composed of glucose, maltose, and higher oligosaccharides. It is produced through two main methods: acid hydrolysis and enzymatic hydrolysis. Corn syrup is often used in food products to enhance sweetness, improve texture, prevent crystallization, and retain moisture. The syrup can be categorized into light and dark varieties, with light corn syrup being clear and often flavored, while dark corn syrup contains added molasses and has a richer flavor profile .

The primary chemical reaction involved in the production of corn syrup is hydrolysis. In this process, cornstarch (polysaccharide) is broken down into simpler sugars through the addition of water. The general reaction can be represented as follows:

This reaction can occur via:

- Acid Hydrolysis: Corn starch is treated with dilute hydrochloric acid and heated under pressure.

- Enzymatic Hydrolysis: Enzymes such as α-amylase and glucoamylase are utilized to catalyze the breakdown of starch into glucose .

Additionally, corn syrup can be converted into high-fructose corn syrup through the action of the enzyme D-xylose isomerase, which converts glucose into fructose:

Corn syrup primarily serves as a source of carbohydrates and energy in the human diet. It is rapidly absorbed by the body, leading to quick increases in blood sugar levels. The consumption of high-fructose corn syrup has been linked to various health concerns, including obesity and metabolic syndrome, due to its high caloric content and potential effects on insulin sensitivity .

The synthesis of corn syrup involves several steps:

- Starch Extraction: Corn kernels are milled to extract starch.

- Hydrolysis: The starch undergoes hydrolysis using either:

- Acid Hydrolysis: Mixing cornstarch with dilute acid and heating.

- Enzymatic Hydrolysis: Adding enzymes like α-amylase followed by glucoamylase.

- Purification: The resulting mixture is filtered to remove impurities.

- Concentration: The syrup is concentrated to achieve the desired viscosity and sweetness level .

Corn syrup has a wide range of applications in the food industry:

- Sweetener: Used in candies, soft drinks, baked goods, and sauces.

- Humectant: Helps retain moisture in products like cakes and cookies.

- Thickener: Enhances texture in jams, jellies, and dressings.

- Prevent Crystallization: Used in confections to maintain smoothness .

Research indicates that high-fructose corn syrup may interact with metabolic pathways differently than sucrose. Studies suggest that fructose metabolism bypasses insulin regulation, potentially leading to increased fat accumulation in the liver. This metabolic pathway has raised concerns regarding its role in obesity and other metabolic disorders .

Corn syrup shares similarities with several other sweeteners derived from starch or sugar sources. Here’s a comparison with some notable compounds:

Corn syrup's unique composition and production methods distinguish it from these similar compounds, particularly regarding its application in food processing where texture and moisture retention are critical.

Corn syrup exhibits a complex saccharide composition that varies depending on the degree of starch hydrolysis during processing. The primary component is glucose, which typically comprises 90-95% of the syrup's composition in standard formulations [1]. However, commercial corn syrups contain varying proportions of multiple saccharides that determine their functional properties.

The saccharide distribution in corn syrup typically follows this pattern:

- Dextrose (glucose): 20-37% on a dry basis

- Maltose: 13-25% on a dry basis

- Maltotriose: 12-21% on a dry basis

- Higher saccharides (tetrasaccharides and above): 23-55% on a dry basis [2]

Standard 42/43 corn syrup exhibits a characteristic carbohydrate profile with dextrose content of 37%, maltose at 25%, maltotriose at 15%, and higher saccharides constituting 23% of the total composition [2]. These proportions reflect the controlled enzymatic hydrolysis process used in modern corn syrup production.

Maltose, a disaccharide composed of two glucose units linked by an α-1,4-glycosidic bond, contributes significantly to the syrup's properties. High maltose corn syrups are specifically manufactured to contain maltose percentages exceeding 35%, with specialized grades achieving maltose concentrations of 40-52% [3]. These variants are produced through limited dual enzymatic hydrolysis processes that favor maltose formation over complete glucose conversion.

Oligosaccharides in corn syrup encompass a range of glucose polymers with degree of polymerization (DP) values from 3 to 20 or higher. The distribution of these oligomers directly influences the syrup's viscosity, crystallization tendency, and sweetness profile. Higher oligosaccharides provide reduced sweetness but enhanced functional properties, particularly in applications requiring controlled moisture retention and texture modification [4].

Molecular Weight Distribution and Dextrose Equivalence

The molecular weight distribution of corn syrup is characterized by its dextrose equivalence (DE) value, which represents the percentage of reducing sugars calculated as dextrose on a dry substance basis [5]. This parameter serves as the primary industry standard for classifying corn syrups and directly correlates with the extent of starch hydrolysis achieved during production.

Dextrose equivalence values for commercial corn syrups typically range from 20 to 95, with most food-grade syrups falling between 40 and 65 DE [6] [7]. The DE value inversely correlates with average molecular weight - higher DE syrups contain more low molecular weight sugars (glucose and maltose), while lower DE syrups contain greater proportions of higher molecular weight oligosaccharides.

A comprehensive analysis of molecular weight distribution reveals that corn syrup contains components ranging from monomeric glucose (molecular weight 180 Da) to complex oligosaccharides exceeding 3,000 Da. The weight-average molecular weight of commercial corn syrups varies significantly based on processing conditions, with typical values ranging from 300 to 1,500 Da depending on the DE specification [8].

The polydispersity index, calculated as the ratio of weight-average to number-average molecular weight, provides insight into the molecular weight distribution breadth. Commercial corn syrups typically exhibit polydispersity indices between 2.0 and 3.5, indicating moderate molecular weight heterogeneity [8] [9]. This distribution affects functional properties including viscosity, osmotic pressure, and crystallization behavior.

Technical specifications for corn syrup solids demonstrate the relationship between dextrose equivalence and molecular composition. Products with DE values of 22-28% contain predominantly higher molecular weight oligosaccharides, while those with DE 40-45% show increased proportions of glucose and maltose [10]. This molecular weight distribution directly influences solubility characteristics, with higher DE products exhibiting enhanced water solubility and reduced viscosity.

Comparative Analysis with Other Glucose Syrups (Wheat, Tapioca)

Glucose syrups derived from different starch sources exhibit distinct compositional profiles despite sharing similar production methodologies. Wheat-derived glucose syrup demonstrates compositional characteristics that differ notably from corn-based products, particularly in saccharide distribution and trace component presence.

Wheat glucose syrup typically contains 6% glucose and 52% maltose on a dry matter basis at 80 Brix concentration [11]. This maltose-rich profile contrasts with corn syrup's more balanced distribution and reflects differences in starch structure and enzymatic hydrolysis patterns. The higher maltose content in wheat-derived products results from the specific amylose-to-amylopectin ratio in wheat starch and its response to enzymatic treatment.

Tapioca glucose syrup, derived from cassava root starch, presents another compositional variant with enhanced sweetness characteristics compared to corn-based alternatives [12]. The production process for tapioca syrup involves similar enzymatic hydrolysis but yields products with different viscosity and sweetness profiles. Tapioca syrup demonstrates slightly higher sweetness levels and thinner consistency compared to corn syrup of equivalent dextrose equivalence [12].

Comparative nutritional analysis reveals significant differences between corn syrup and wheat-based products. Corn syrup contains substantially higher carbohydrate content (77.59g per 100g) compared to wheat (27.6g per 100g), while wheat demonstrates superior mineral content including selenium, manganese, phosphorus, and iron [13]. The glycemic index also differs markedly, with corn syrup exhibiting a value of 90 compared to wheat's glycemic index of 50 [13].

Processing differences contribute to compositional variations among glucose syrups from different sources. Corn starch requires specific steeping conditions using sulfur dioxide solutions, while wheat starch processing may involve different pretreatment methods [14]. These processing variations result in different trace component profiles and residual impurity levels that distinguish the final products.

The regulatory framework for glucose syrups allows source-specific labeling, permitting products to be designated as "corn syrup," "wheat syrup," or "tapioca syrup" depending on the starch source utilized [7]. This distinction recognizes the compositional differences inherent to each raw material and processing approach.

Raw Material Processing: Corn Starch Extraction

Corn wet-milling remains the dominant route for separating starch from Yellow Dent maize kernels. Steeping in warm sulfurous acid (approximately fifty degrees Celsius) disrupts protein matrices and hydrates endosperm cells, enabling subsequent degermination, fibre screening and centrifugal starch–gluten separation. Representative industrial and pilot-scale outcomes are summarised below.

| Processing scheme | Steeping regime | Duration (hours) | Starch yield (percent, dry basis) | Notable feature |

|---|---|---|---|---|

| Conventional laboratory wet-milling | Static counter-current sulfur dioxide soak, fifty degrees Celsius | 36 – 48 | 60 – 65 [g per 100 g maize] [1] | Benchmark method used for quality grading |

| Industrial plant (#2 Yellow Dent maize) | Continuous tanks, sulfur dioxide, fifty degrees Celsius | 30 – 40 | 56 (31.5 lb starch from 56 lb bushel) [2] | Typical United States refinery operation |

| Wet-milling of ground maize grits | Static steep, sulfur dioxide | 40 | 80.2 [3] | Finer particle size accelerates diffusion |

| Intermittent milling & dynamic steeping | Soak → crack → steep cycles | 5 | c. 66 (one percentage point higher than 36 h control) [4] | Cuts kernel-prep time by >80 percent |

| Ultrasound-assisted steeping | 0.05 percent sulfur dioxide, ultrasonic bursts | 32 | 68.96 vs. 62.48 (control) [5] | Ten percent yield gain without extra chemicals |

Mechanical disruption after steeping (attrition or pin-milling) releases germ; starch is refined by hydrocyclones to >99.5 percent purity [6], providing the substrate for syrup manufacture.

Hydrolytic Processes: Acid versus Enzymatic Conversion

Early corn-syrup refineries relied on mineral-acid catalysis; modern plants almost universally favour enzyme systems because of superior selectivity, milder conditions and lower downstream purification costs.

| Conversion route | Catalyst & dose | Temperature (degrees Celsius) | Potential-of-Hydrogen value | Reaction time | Dextrose equivalent or glucose yield | Selected references |

|---|---|---|---|---|---|---|

| Acid hydrolysis of heat-moisture-treated granular maize starch | Hydrochloric acid, five point eight percent by mass | 108 | 1.9 | 80 min | 19.93 gram xylose per litre hydrolysate [7] | [8] [7] |

| Acid hydrolysis after heat-moisture pre-treatment | Hydrochloric acid, two percent | 95 | 2.2 | 25 min | Dextrose equivalent c. 18 in twenty-five minutes [8] | [8] |

| Enzymatic liquefaction | Bacterial α-Amylase, one point five milligram per gram starch | 92 | 6.3 | 60 min | Partial dextrin (dextrose equivalent c. 15) | [9] |

| Enzymatic saccharification | Fungal Glucoamylase, one point one five milligram per gram starch | 57 | 4.9 | 34 h | 98.13 dextrose equivalent [9] | [9] |

| Synergistic dual-enzyme hydrolysis | Bacillus licheniformis α-Amylase + Rhizopus mold Glucoamylase | 50 | 5.0 | 5 h | 76 percent substrate conversion [10] | [10] |

Hydrogen-ion-driven acid routes demand corrosion-resistant metallurgy and create neutralisation salts; enzyme pathways minimise salts, preserve colour and can achieve almost total starch‐to‐glucose conversion under optimised conditions.

Key Enzymatic Systems: Alpha-Amylase and Glucoamylase Mechanisms

Alpha-Amylase initiates endo-cleavage of α-1,4-glycosidic bonds, rapidly reducing viscosity but leaving maltodextrins. Glucoamylase then performs exo-hydrolysis from the non-reducing termini, liberating glucose and slowly attacking α-1,6-linkages.

| Enzyme | Source organism | Catalytic constant (s⁻¹) on maize starch granules | Temperature optimum (degrees Celsius) | Notable kinetic feature |

|---|---|---|---|---|

| Alpha-Amylase | Bacillus licheniformis | Productivity more than double other alpha-amylases across forty – sixty degrees Celsius [10] | Ninety | High thermal stability enables jet-cooker use |

| Alpha-Amylase | Bacillus subtilis | Six point two (maize granules) [11] | Ninety | Sensitive to glucose inhibition above forty gram per litre [12] |

| Glucoamylase | Rhizopus mold | Seven point one (maize granules) [11] | Fifty | Rapidly inactivated above sixty degrees Celsius [10] |

| Glucoamylase | Aspergillus niger | Six point two (maize granules) [11] | Fifty | Retains activity after prolonged fifty-degree exposure [10] |

Product inhibition studies show that a glucose concentration of one hundred and six gram per litre depresses glucoamylase activity by forty percent relative to forty-two gram per litre at thirty degrees Celsius [13], reinforcing the importance of continuous syrup removal.

Isomerisation Techniques for High-Fructose Corn Syrup

Following saccharification, a portion of glucose is enzymatically rearranged to fructose by immobilised Glucose Isomerase. Fixed-bed reactors operate near sixty degrees Celsius and hydrogen-ion potential 7.5–8.0. Continuous or two-stage configurations dominate.

| Industrial system | Feed composition (percent glucose solids) | Bed residence time | Fructose content after first pass | Enrichment strategy | Final fructose grade |

|---|---|---|---|---|---|

| Fixed-bed immobilised isomerase | Ninety-eight | 60 – 90 min | 42 – 45 [14] | Nanofiltration polish plus evaporation [14] | Regular (Forty-Two percent) |

| Two-stage stirred-bed isomerase | Ninety-five | 3 h | 50 [15] | Batch recycle | Isoglucose (Fifty percent) |

| Ligand-exchange simulated moving-bed chromatography | Forty-two percent fructose feed | — | — | Calcium-form strong-acid cation resin [16] | Ninety percent or higher (crystalline fructose prep) |

Operational stability hinges on magnesium and cobalt ion co-factors; frequent ion-exchange polishing ensures ash levels below one milli-equivalent per litre, extending isomerase half-life beyond one hundred day-equivalents [17].

Nanofiltration and Purification Technologies

The viscous corn-syrup matrix must be de-ashed, de-proteinated and de-colourised before commercial use. Contemporary plants combine strong-base anion resin columns with temperature-tolerant nanofiltration membranes.

| Technology step | Typical operating condition | Target contaminant | Removal efficiency | Illustrative data |

|---|---|---|---|---|

| Strong-base anion resin decolourisation (styrenic or acrylic matrix) | Seventy – eighty degrees Celsius; chloride form | Melanoidin and Maillard pigments | Colour load reduced to <50 International Commission for Uniform Methods of Sugar Analysis units [17] | [17] |

| Mixed-bed cation + anion de-ashing | Forty degrees Celsius; counter-current regeneration | Calcium, sodium, sulphate | Conductivity below thirty microsiemens per centimetre [18] | [18] |

| Nanofiltration using Alfa Laval NF99HF polyamide membrane | Twenty-five degrees Celsius; ten bar | Salts, acetic acid, furfural | Glucose retention ninety-five percent; xylose eighty-five percent; furfural twenty percent [19] | [19] |

| Spiral-wound nanofiltration on isomerised syrup | Three tenths megapascal trans-membrane pressure | Colour bodies, residual oligosaccharide | Fructose purity raised from forty-two to forty-five percent [14] | [14] |

| Continuous ion-exchange simulated moving-bed (ISEP®) | Ambient; fifteen chambers | Colour and ash | Up to ninety-percent chemical savings versus bone-char [20] | [20] |

Nanofiltration affords simultaneous desalting and partial fructose enrichment while operating below the caramelisation threshold, reducing evaporator steam demand by up to twenty-five percent [21]. Integration with chromatographic separation tailors product streams to table-syrup, confectionery or pharmaceutical-grade specifications.

Physical Description

Liquid; WetSolid

Density

Other CAS

77029-61-9

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

Cosmetics -> Binding; Humectant; Skin conditioning; Viscosity controlling

General Manufacturing Information

Nonmetallic mineral product manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other nonmetallic mineral product manufacturing.

Syrups, hydrolyzed starch: ACTIVE

XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).